Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone
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Overview
Description
Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone is a chemical compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocyclic compounds that have a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source. For example, the reaction of a phenyl-substituted ketone with a thiol under acidic or basic conditions can lead to the formation of the thiopyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(2,5,6-triphenyl-3,4-dihydro-2H-pyran-2-yl)methanone
- (E)-phenyl(2,5,6-triphenyl-3,4-dihydro-2H-pyran-2-yl)methanone oxime
Uniqueness
Phenyl(4-phenyl-5,6-dihydro-2H-thiopyran-3-yl)methanone is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic structures. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91323-00-1 |
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Molecular Formula |
C18H16OS |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
phenyl-(4-phenyl-3,6-dihydro-2H-thiopyran-5-yl)methanone |
InChI |
InChI=1S/C18H16OS/c19-18(15-9-5-2-6-10-15)17-13-20-12-11-16(17)14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI Key |
WAVDJDFFVDLPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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